molecular formula C18H17N5O4 B4429116 methyl 2-(1,7-dimethyl-2,4-dioxo-8-phenyl-1,3,5-trihydro-4-imidazolino[1,2-h]p urin-3-yl)acetate

methyl 2-(1,7-dimethyl-2,4-dioxo-8-phenyl-1,3,5-trihydro-4-imidazolino[1,2-h]p urin-3-yl)acetate

Cat. No.: B4429116
M. Wt: 367.4 g/mol
InChI Key: UURNQIAUVGBUGN-UHFFFAOYSA-N
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Description

Methyl 2-(1,7-dimethyl-2,4-dioxo-8-phenyl-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl)acetate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(1,7-dimethyl-2,4-dioxo-8-phenyl-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl)acetate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like acetone and catalysts such as potassium carbonate .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(1,7-dimethyl-2,4-dioxo-8-phenyl-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Methyl 2-(1,7-dimethyl-2,4-dioxo-8-phenyl-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl)acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-(1,7-dimethyl-2,4-dioxo-8-phenyl-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Properties

IUPAC Name

methyl 2-(4,7-dimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O4/c1-11-9-21-14-15(19-17(21)23(11)12-7-5-4-6-8-12)20(2)18(26)22(16(14)25)10-13(24)27-3/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UURNQIAUVGBUGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=CC=C4)N(C(=O)N(C3=O)CC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-(1,7-dimethyl-2,4-dioxo-8-phenyl-1,3,5-trihydro-4-imidazolino[1,2-h]p urin-3-yl)acetate
Reactant of Route 2
Reactant of Route 2
methyl 2-(1,7-dimethyl-2,4-dioxo-8-phenyl-1,3,5-trihydro-4-imidazolino[1,2-h]p urin-3-yl)acetate
Reactant of Route 3
methyl 2-(1,7-dimethyl-2,4-dioxo-8-phenyl-1,3,5-trihydro-4-imidazolino[1,2-h]p urin-3-yl)acetate
Reactant of Route 4
Reactant of Route 4
methyl 2-(1,7-dimethyl-2,4-dioxo-8-phenyl-1,3,5-trihydro-4-imidazolino[1,2-h]p urin-3-yl)acetate
Reactant of Route 5
Reactant of Route 5
methyl 2-(1,7-dimethyl-2,4-dioxo-8-phenyl-1,3,5-trihydro-4-imidazolino[1,2-h]p urin-3-yl)acetate
Reactant of Route 6
Reactant of Route 6
methyl 2-(1,7-dimethyl-2,4-dioxo-8-phenyl-1,3,5-trihydro-4-imidazolino[1,2-h]p urin-3-yl)acetate

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